Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate (CAS: 1443327-41-0) is an organic ester with the molecular formula C₁₃H₁₅ClO₃ (molecular weight: 254.71 g/mol). This compound features a 4-chlorophenyl group attached to a ketovalerate backbone, with a methyl substituent at the 3-position of the valerate chain. It serves as a critical intermediate in the synthesis of agrochemicals, particularly metconazole, a triazole fungicide used in agriculture and horticulture .
The compound is synthesized via hydrolysis of methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate, a reaction facilitated by sodium hydride and methyl halide, yielding high-purity product through streamlined operations . Its structural features, including the electron-withdrawing chlorine substituent and ester functionality, influence its reactivity and physicochemical properties, making it suitable for further functionalization in drug and pesticide synthesis.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFCUWZNZIQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions to introduce the methyl and oxovalerate groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate, highlighting variations in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
Chlorine vs. Fluorine Substituents :
- The 4-chlorophenyl group in the parent compound enhances lipophilicity (logP ≈ 3.2) compared to fluorinated analogues, which exhibit lower logP values due to fluorine’s electronegativity and smaller atomic radius. For example, Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate (logP ~2.8) shows reduced membrane permeability but improved metabolic stability .
- Fluorinated derivatives, such as Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate, demonstrate higher thermal stability (predicted boiling point: 387°C) compared to chlorinated analogues (boiling point ~360°C) due to stronger C–F bonds .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate) exhibit marginally lower density (1.142 g/cm³) and higher boiling points (~387°C) than methyl esters, attributed to increased alkyl chain length and van der Waals interactions .
Biological Activity
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClO3
- Molecular Weight : 252.69 g/mol
- CAS Number : [123456-78-9] (example placeholder)
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Esterification : Reacting methyl 5-oxovalerate with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine).
- Grignard Reaction : Utilizing a Grignard reagent with appropriate ketones to introduce the chlorophenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chlorophenyl group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results indicated that modifications to the chlorophenyl group significantly affected antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide further drug development.
- Inflammation Model Research : In a controlled experiment using murine models, this compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in paw edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
